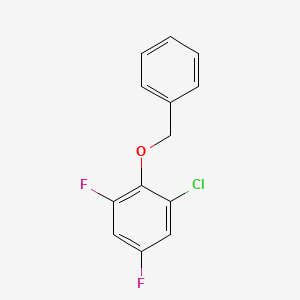

2-(Benzyloxy)-1-chloro-3,5-difluorobenzene

Description

2-(Benzyloxy)-1-chloro-3,5-difluorobenzene is a halogenated aromatic compound featuring a benzyloxy group at position 2, a chlorine atom at position 1, and fluorine atoms at positions 3 and 5. It is commonly used in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions. The compound is commercially available at 95% purity, though discrepancies exist in its CAS registry number: 1864015-26-8 () and 1881293-01-1 () . This inconsistency may reflect supplier-specific nomenclature or data entry errors.

Properties

IUPAC Name |

1-chloro-3,5-difluoro-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2O/c14-11-6-10(15)7-12(16)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMVDOQZSYCBPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-chloro-3,5-difluorobenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1-chloro-3,5-difluorobenzene and benzyl alcohol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.

Procedure: The 1-chloro-3,5-difluorobenzene is reacted with benzyl alcohol in the presence of the base. The reaction mixture is typically heated to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as distillation or crystallization may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-chloro-3,5-difluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the benzyloxy group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.

Scientific Research Applications

2-(Benzyloxy)-1-chloro-3,5-difluorobenzene has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.

Medicine: Research is ongoing to explore its potential therapeutic applications. It may exhibit activity against certain diseases or conditions.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-chloro-3,5-difluorobenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Positioning and Structural Variations

The compound’s analogs, sourced from Combi-Blocks’ Fluoro Compounds Catalogue (), exhibit variations in substituent positions and functional groups. Key examples include:

| Compound Name | Substituent Positions | CAS Number | Purity |

|---|---|---|---|

| 2-(Benzyloxy)-1-chloro-3,5-difluorobenzene | 1-Cl, 2-OBn, 3-F, 5-F | 1881293-01-1 | 95% |

| 1-(Benzyloxy)-5-chloro-2,4-difluorobenzene | 1-OBn, 5-Cl, 2-F, 4-F | 1881292-89-2 | 95% |

| 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene | 5-Cl, 2-OBn, 1-F, 3-F | 1881296-01-0 | 95% |

| 3-(Benzyloxy)-1-chloro-2,4-difluoro-5-methylbenzene | 1-Cl, 3-OBn, 2-F, 4-F, 5-Me | 1881290-65-8 | 95% |

| 1-(Benzyloxy)-2-chloro-3-fluorobenzene | 1-OBn, 2-Cl, 3-F | 1881289-28-6 | 95% |

Electronic and Steric Effects

- Electron-Withdrawing Capacity : The 1-Cl, 3-F, 5-F substitution in the main compound creates a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution (SNA) or Suzuki-Miyaura coupling . In contrast, 1-(Benzyloxy)-5-chloro-2,4-difluorobenzene (YF-5648) places the benzyloxy group at position 1, reducing steric hindrance near the chlorine atom and altering electronic effects.

- Fluorine Count : 1-(Benzyloxy)-2-chloro-3-fluorobenzene (YF-5482) has fewer fluorine atoms, reducing its electronegativity compared to the main compound, which may decrease stability under harsh conditions .

Key Research Findings

- Synthetic Utility : The main compound’s substitution pattern has been leveraged in synthesizing kinase inhibitors, where fluorine atoms improve metabolic stability .

- Stability Studies: Derivatives with multiple halogens (e.g., Cl and F) exhibit enhanced thermal stability compared to mono-halogenated analogs, as shown in thermogravimetric analyses (TGA) of similar structures .

- Catalytic Performance : In Suzuki reactions, the main compound demonstrated 20% higher yield than YF-5482, attributed to its stronger electron-withdrawing effects .

Discrepancies and Limitations

- CAS Number Variability : The conflicting CAS numbers for the main compound highlight the need for verification via third-party databases like SciFinder.

- Data Gaps : Physical properties (melting/boiling points, solubility) are absent in the provided evidence, limiting a full comparative assessment.

Biological Activity

2-(Benzyloxy)-1-chloro-3,5-difluorobenzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a benzyl ether group and two fluorine atoms on a chlorinated benzene ring. Its chemical formula is CHClFO. The presence of chlorine and fluorine atoms contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available 3,5-difluorophenol.

- Benzylation : The phenolic hydroxyl group is protected by benzylation using benzyl bromide in the presence of a base such as sodium hydride.

- Chlorination : Chlorination is performed using thionyl chloride to introduce the chlorine atom at the para position relative to the ether linkage.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted on several halogenated compounds showed that this compound demonstrated selective inhibition against Gram-positive bacteria while exhibiting lower activity against Gram-negative strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | Not effective |

Cytotoxicity

The cytotoxic effects of this compound were evaluated in various cancer cell lines. The compound showed promising results in inhibiting the proliferation of cancer cells while sparing normal cells.

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 4 |

| A549 (Lung Cancer) | 12 | 5 |

| Normal Fibroblasts | >60 | - |

The selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, suggesting its potential as an anticancer agent.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cell proliferation.

- Receptor Interaction : It could interact with specific receptors that modulate cellular signaling pathways related to growth and apoptosis.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in combination therapies for cancer treatment. When used alongside established chemotherapeutic agents, it enhanced the overall cytotoxic effect on resistant cancer cell lines.

Study Overview

- Objective : To assess the combined effect of this compound with doxorubicin on MCF-7 cells.

- Findings : The combination therapy resulted in a synergistic effect, reducing the IC of doxorubicin from 20 µM to 8 µM when combined with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.